3-amino-3-methylpyrrolidin-2-one hydrochloride
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Overview
Description
3-amino-3-methylpyrrolidin-2-one hydrochloride is a cyclic amino acid derivative with a five-membered pyrrolidine ring. This compound has gained significant attention due to its potential therapeutic and industrial applications. It is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-3-methylbutanoic acid with thionyl chloride to form the corresponding acid chloride, which then undergoes cyclization to yield the desired pyrrolidinone. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether solvents under an inert atmosphere.
Substitution: Various alkyl halides or acyl chlorides; reactions may require bases like sodium hydroxide or potassium carbonate to facilitate the substitution.
Major Products
Scientific Research Applications
3-amino-3-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-3-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a five-membered lactam ring, known for its diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their biological activity and specificity.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
Uniqueness
3-amino-3-methylpyrrolidin-2-one hydrochloride stands out due to its unique combination of an amino group and a methyl group on the pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2680536-85-8 |
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Molecular Formula |
C5H11ClN2O |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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